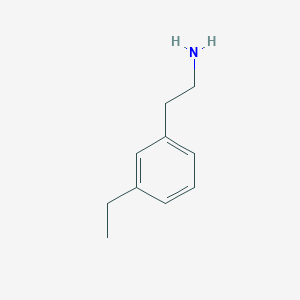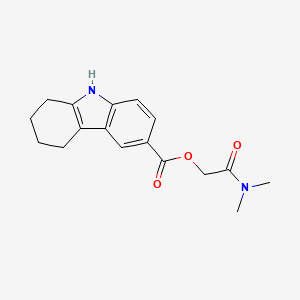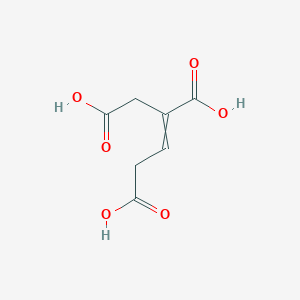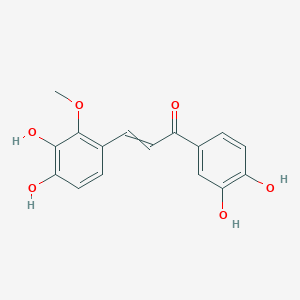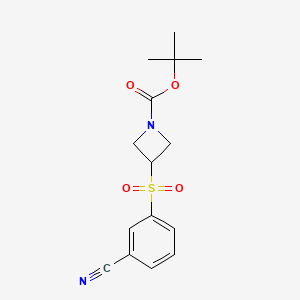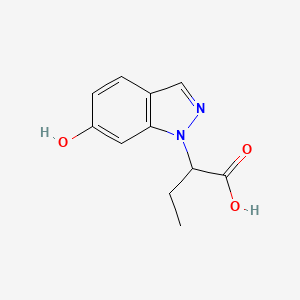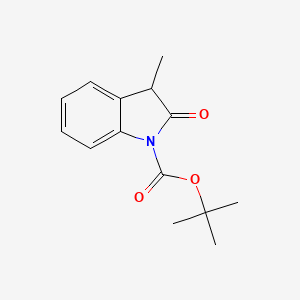
Ethyl 4-ethoxy-3-methoxyphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethoxy-3-methoxyphenylacetate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.27962 . It is known for its unique structure, which includes ethoxy and methoxy functional groups attached to a phenylacetate backbone. This compound is used in various chemical and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxy-3-methoxyphenylacetate typically involves the esterification of 4-ethoxy-3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 4-ethoxy-3-methoxyphenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Ethyl 4-ethoxy-3-methoxyphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of ethyl 4-ethoxy-3-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The ethoxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, thereby modulating various biological processes .
類似化合物との比較
Ethyl 4-ethoxy-3-methoxyphenylacetate can be compared with similar compounds such as ethyl 4-methoxyphenylacetate and ethyl 4-ethoxyphenylacetate. These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and applications .
List of Similar Compounds
- Ethyl 4-methoxyphenylacetate
- Ethyl 4-ethoxyphenylacetate
- Ethyl 3-methoxyphenylacetate
- Ethyl 3-ethoxyphenylacetate
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for further research in chemistry, biology, and medicine.
特性
CAS番号 |
81187-23-7 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
ethyl 2-(4-ethoxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H18O4/c1-4-16-11-7-6-10(8-12(11)15-3)9-13(14)17-5-2/h6-8H,4-5,9H2,1-3H3 |
InChIキー |
DQCZXRSORTVWEK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


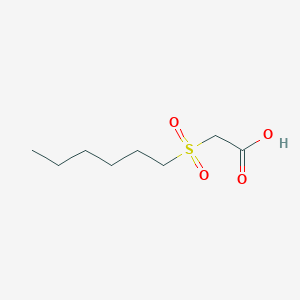
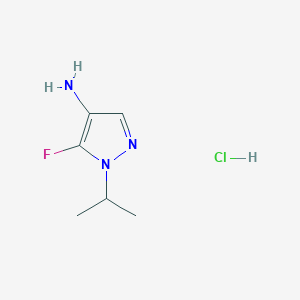
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)
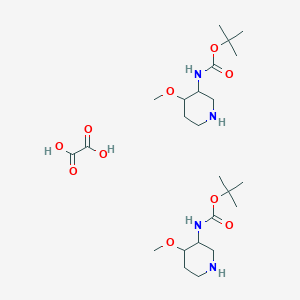
![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
